5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde
Description
Properties
IUPAC Name |
5-[(3,4-dichlorophenoxy)methyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3/c13-11-4-3-8(5-12(11)14)16-7-10-2-1-9(6-15)17-10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRCNAFWWPRGEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC2=CC=C(O2)C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloromethylation of 5-Hydroxymethylfurfural (HMF) Followed by Nucleophilic Substitution
A widely explored route involves the derivatization of HMF, a bio-based platform chemical. HMF undergoes chlorination at the hydroxymethyl group to yield 5-chloromethyl-2-furaldehyde, which subsequently reacts with 3,4-dichlorophenol under basic conditions.
Procedure :
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Chlorination of HMF : Treatment of HMF with thionyl chloride (SOCl₂) in dichloromethane at reflux (40–50°C) for 4–6 hours affords 5-chloromethyl-2-furaldehyde in 70–85% yield. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chlorine.
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Etherification : The chlorinated intermediate reacts with 3,4-dichlorophenol in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80–100°C for 8–12 hours. This Williamson ether synthesis step achieves yields of 65–78%.
Key Challenges :
-
The aldehyde group in HMF is susceptible to side reactions during chlorination. Protection as an acetal (e.g., using ethylene glycol) prior to chlorination, followed by deprotection with aqueous HCl, mitigates this issue.
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Steric hindrance from the 3,4-dichlorophenol moiety can reduce nucleophilic substitution efficiency, necessitating prolonged reaction times.
Palladium-Catalyzed Coupling Reactions
Adapting methodologies from 5-phenyl-2-furaldehyde synthesis, Suzuki-Miyaura cross-coupling offers an alternative route. This approach requires a pre-functionalized furan precursor and a boronic acid derivative of the 3,4-dichlorophenoxymethyl group.
Procedure :
-
Preparation of 5-Bromo-2-furaldehyde : Bromination of 2-furaldehyde using N-bromosuccinimide (NBS) in acetic acid yields 5-bromo-2-furaldehyde (72–80% yield).
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Suzuki-Miyaura Coupling : Reaction of 5-bromo-2-furaldehyde with 3,4-dichlorophenoxymethylboronic acid in the presence of palladium(II) acetate (Pd(OAc)₂) and a ligand (e.g., glyoxal bis(N-methyl-N-phenyl-hydrazone)) under aerobic conditions in water/tetrahydrofuran (THF) at 70°C for 12 hours yields the target compound in 55–65% yield.
Limitations :
Direct Alkylation of 2-Furaldehyde
A one-pot alkylation strategy leverages the reactivity of 2-furaldehyde with 3,4-dichlorophenoxymethyl chloride under Friedel-Crafts conditions.
Procedure :
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Generation of Electrophile : 3,4-Dichlorophenoxymethyl chloride is prepared by treating 3,4-dichlorophenol with chloromethyl methyl ether (MOMCl) in the presence of zinc chloride (ZnCl₂) at 0–5°C.
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Alkylation : 2-Furaldehyde reacts with the electrophile in nitrobenzene using aluminum chloride (AlCl₃) as a catalyst at 25°C for 24 hours. The target compound is isolated in 50–60% yield after column chromatography.
Drawbacks :
-
Nitrobenzene poses toxicity concerns, limiting scalability.
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Competing side reactions, such as polymerization of 2-furaldehyde, reduce yields.
Optimization of Reaction Conditions
Solvent and Catalyst Systems
Comparative studies highlight the impact of solvent polarity and catalyst choice:
| Method | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Chloromethylation | DCM | SOCl₂ | 40–50 | 70–85 |
| Suzuki-Miyaura | H₂O/THF | Pd(OAc)₂/Ligand | 70 | 55–65 |
| Friedel-Crafts | Nitrobenzene | AlCl₃ | 25 | 50–60 |
Insights :
Temperature and Reaction Time
-
Chloromethylation : Prolonged heating (>6 hours) degrades the aldehyde group, whereas shorter durations (<4 hours) result in incomplete conversion.
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Etherification : Elevated temperatures (100°C) accelerate the reaction but risk oxidative side reactions; inert atmospheres (N₂ or Ar) improve yields by 8–12%.
Comparative Analysis of Methods
| Parameter | Chloromethylation Route | Suzuki-Miyaura Route | Friedel-Crafts Route |
|---|---|---|---|
| Overall Yield (%) | 65–78 | 55–65 | 50–60 |
| Scalability | High | Moderate | Low |
| Toxicity Concerns | Moderate (SOCl₂) | Low | High (Nitrobenzene) |
| Purification Complexity | Moderate | High | Moderate |
Recommendations :
Chemical Reactions Analysis
5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde is used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity . Additionally, it can interact with cellular pathways involved in signal transduction, affecting cellular functions and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares key structural and physicochemical features of 5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde with analogous derivatives:
Key Observations:
- In contrast, the nitro group in increases polarity and reactivity.
- Solubility Trends: Chlorinated derivatives generally exhibit low water solubility but moderate organic solvent compatibility .
- Thermal Stability: The higher melting point of 5-(4-chlorophenyl)-2-furaldehyde (128–131°C) suggests greater crystallinity compared to phenoxymethyl-substituted analogs .
Biological Activity
5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a furan ring with a dichlorophenoxy group attached to a methyl side chain. The compound can be synthesized through the reaction of 3,4-dichlorophenol with 2-furaldehyde under specific conditions, typically utilizing a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by researchers demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values varied depending on the bacterial strain but generally ranged from 50 to 200 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 150 |
| Pseudomonas aeruginosa | 200 |
Anti-inflammatory Effects
In vitro studies have shown that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The mechanism appears to involve the suppression of NF-κB signaling pathways, leading to reduced expression of inflammatory mediators.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
- Hydrophobic Interactions : The phenoxy group may interact with hydrophobic pockets in target proteins, influencing their activity.
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of this compound in a clinical setting. The study involved isolating bacterial strains from infected wounds and evaluating their susceptibility to the compound. Results indicated that the compound significantly reduced bacterial load in vitro and showed promise for further development as an antimicrobial agent.
Case Study 2: Anti-inflammatory Activity in Animal Models
In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in decreased levels of inflammatory markers in serum. Histological analysis revealed reduced tissue damage and inflammation compared to control groups.
Research Findings Summary
The biological activities of this compound suggest its potential as a therapeutic agent:
- Antimicrobial Activity : Effective against various bacterial strains with MIC values ranging from 50 to 200 µg/mL.
- Anti-inflammatory Properties : Inhibits pro-inflammatory cytokines and modulates NF-κB signaling.
- Mechanism : Involves covalent bonding and hydrophobic interactions with target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
